4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester
CAS No.: 2246613-77-2
Cat. No.: VC11683846
Molecular Formula: C12H14BBrClFO2
Molecular Weight: 335.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246613-77-2 |
|---|---|
| Molecular Formula | C12H14BBrClFO2 |
| Molecular Weight | 335.41 g/mol |
| IUPAC Name | 2-(4-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6H,1-4H3 |
| Standard InChI Key | BIRYNAIBXBRXGV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)Cl)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(4-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its pinacol-protected boronic ester group and trihalogenated phenyl ring. The boronic acid moiety is stabilized by the pinacol ester, a common strategy to improve shelf life and handling stability. The halogen substituents—bromine (4-position), chlorine (3-position), and fluorine (2-position)—create steric and electronic effects that influence reactivity in coupling reactions.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2246613-77-2 | |
| Molecular Formula | C₁₂H₁₄BBrClFO₂ | |
| Molecular Weight | 335.41 g/mol | |
| IUPAC Name | 2-(4-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)Cl)F | |
| InChI Key | BIRYNAIBXBRXGV-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 4-bromo-3-chloro-2-fluorophenylboronic acid pinacol ester typically follows a multi-step sequence:
-
Halogenation: A chloro-fluoro-substituted benzene derivative undergoes bromination at the para position.
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Lithiation-Borylation: Treatment with an alkyl lithium reagent (e.g., n-BuLi) generates a nucleophilic aryl lithium species, which reacts with an electrophilic boron reagent (e.g., B(OMe)₃).
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Pinacol Esterification: The intermediate boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to yield the final ester.
This methodology mirrors protocols for related halogenated phenylboronic esters, where transmetalation and esterification are critical for isolating air-stable products.
Purification and Characterization
Post-synthesis purification often involves flash column chromatography using silica gel and non-polar eluents. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm purity and structural integrity.
Physicochemical Properties
Table 2: Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.4±0.1 g/cm³ (estimated) | |
| Solubility | Soluble in THF, DMSO, dichloromethane |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides or triflates to form biaryl structures. For example, reacting with 4-iodoanisole in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 4′-methoxy-4-bromo-3-chloro-2-fluorobiphenyl, a potential intermediate in pharmaceutical synthesis.
Pharmaceutical Relevance
Halogenated biaryls derived from this ester are explored as kinase inhibitors and antimicrobial agents. The chlorine and fluorine substituents enhance binding affinity to hydrophobic enzyme pockets, while bromine allows further functionalization via cross-coupling.
Comparison with Related Boronic Acid Esters
Positional Isomerism
Compared to 3-bromo-6-chloro-2-fluorophenylboronic acid pinacol ester (CAS 1451391-12-0), the 4-bromo isomer exhibits distinct reactivity due to differing halogen spatial arrangements. Para-bromination reduces steric hindrance during coupling, favoring higher yields in sterically demanding reactions.
Electronic Effects
The electron-withdrawing trifecta (Br, Cl, F) in the 4-bromo derivative lowers the boron center’s electron density, accelerating transmetalation in Pd-catalyzed reactions relative to mono-halogenated analogs.
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